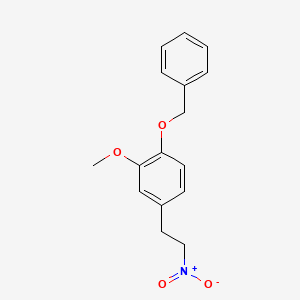
2-Amino-1,4-benzoquinone imine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,4-benzoquinone imine dihydrochloride is a chemical compound that belongs to the class of quinone imines. Quinone imines are known for their biological and chemical reactivity, making them significant in various fields of research and industry. This compound is characterized by the presence of an amino group and a quinone imine structure, which imparts unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-benzoquinone imine dihydrochloride typically involves the oxidation of 2-amino-1,4-hydroquinone. One common method includes the use of oxidizing agents such as potassium ferricyanide under controlled pH conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of recyclable oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,4-benzoquinone imine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, DDQ, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of 2-amino-1,4-hydroquinone.
Substitution: Formation of substituted quinone imines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,4-benzoquinone imine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-1,4-benzoquinone imine dihydrochloride involves its ability to undergo redox cycling. This compound can accept and donate electrons, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects . The molecular targets include thiol groups in proteins and enzymes, which can be modified by the reactive intermediates formed during redox cycling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-p-benzoquinone imine: A reactive intermediate formed during the metabolism of acetaminophen.
4-(ethoxyphenyl)-p-benzoquinone imine: Formed during the metabolism of phenacetin.
Uniqueness
2-Amino-1,4-benzoquinone imine dihydrochloride is unique due to its specific amino group, which imparts distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
20513-21-7 |
|---|---|
Molekularformel |
C6H8Cl2N2O |
Molekulargewicht |
195.04 g/mol |
IUPAC-Name |
4-amino-6-iminocyclohexa-2,4-dien-1-one;dihydrochloride |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,8H,7H2;2*1H |
InChI-Schlüssel |
HLSLAALMHDEHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=N)C=C1N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





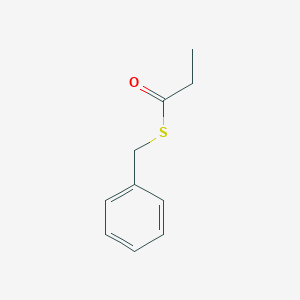


![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
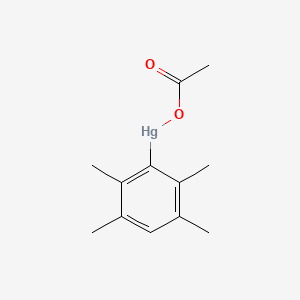
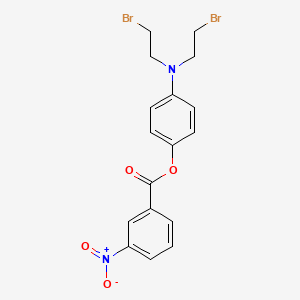
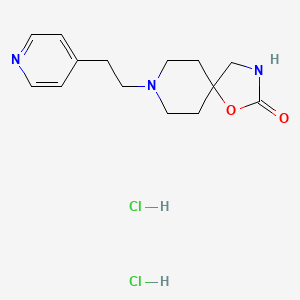
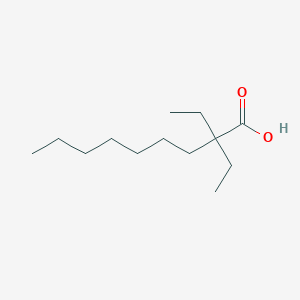
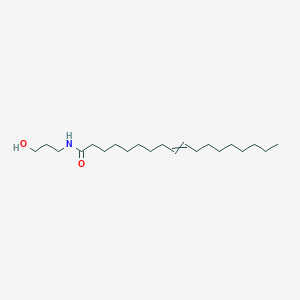
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
